molecular formula C31H30N6O6 B10907013 N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide

N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide

Cat. No.: B10907013
M. Wt: 582.6 g/mol
InChI Key: KLXPVTOTFUFSEM-VQGAUUQYSA-N
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Description

N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including furan rings, hydrazone linkages, and amide bonds, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-furylcarbonyl chloride and 3-aminophenylhydrazine. These intermediates undergo condensation reactions to form the hydrazone linkages, followed by further reactions to introduce the amide and furan groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and scalable synthesis. The final product is purified using techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan rings and hydrazone linkages can be oxidized under specific conditions, leading to the formation of new functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Functional groups within the compound can be substituted with other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and enzyme functions.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing biological pathways and chemical processes. The exact mechanism depends on the context of its application, such as enzyme inhibition or material synthesis.

Comparison with Similar Compounds

Similar Compounds

    N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide analogs: Compounds with similar structures but different substituents on the furan or phenyl rings.

    Hydrazone derivatives: Compounds containing hydrazone linkages, which share similar reactivity and applications.

    Furan-based compounds: Molecules featuring furan rings, known for their aromaticity and reactivity.

Uniqueness

This compound stands out due to its combination of functional groups, which confer unique chemical properties and reactivity

Properties

Molecular Formula

C31H30N6O6

Molecular Weight

582.6 g/mol

IUPAC Name

N,N'-bis[(E)-1-[3-(furan-2-carbonylamino)phenyl]ethylideneamino]pentanediamide

InChI

InChI=1S/C31H30N6O6/c1-20(22-8-3-10-24(18-22)32-30(40)26-12-6-16-42-26)34-36-28(38)14-5-15-29(39)37-35-21(2)23-9-4-11-25(19-23)33-31(41)27-13-7-17-43-27/h3-4,6-13,16-19H,5,14-15H2,1-2H3,(H,32,40)(H,33,41)(H,36,38)(H,37,39)/b34-20+,35-21+

InChI Key

KLXPVTOTFUFSEM-VQGAUUQYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCCC(=O)N/N=C(/C1=CC(=CC=C1)NC(=O)C2=CC=CO2)\C)/C3=CC(=CC=C3)NC(=O)C4=CC=CO4

Canonical SMILES

CC(=NNC(=O)CCCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2=CC=CO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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